N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-9-4-10-24(20)17-11-15(12-22-14-17)13-23-21(26)19-8-3-6-16-5-1-2-7-18(16)19/h1-3,5-8,11-12,14H,4,9-10,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYDUNUKBLCPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method involves the reaction of 3-(chloromethyl)pyridine with 2-oxopyrrolidine to form an intermediate, which is then reacted with 1-naphthamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH in dry tetrahydrofuran (THF) or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The pyridine and pyrrolidinone moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, molecular weight, and functional group contributions.
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-naphthamide (CAS: 2034612-62-7)
- Molecular Formula : C₂₁H₁₆N₂O₂
- Molecular Weight : 328.4 g/mol
- Key Differences: Replaces the 2-oxopyrrolidinyl group with a furan-2-yl substituent. Lower molecular weight (328.4 vs. ~345.4 g/mol) due to the simpler furan heterocycle.
Thiazole-Based Benzamide Derivatives (e.g., Compounds 4d–4i from )
- General Structure : 3,4-Dichloro-N-(substituted thiazol-2-yl)benzamides.
- Example: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Key Features:
- Thiazole core instead of pyridine.
- Morpholinomethyl and pyridinyl substituents.
- Chlorinated benzamide group.
- Comparison :
- The thiazole ring enhances rigidity and may alter electronic properties compared to the pyridine-based target compound.
- The morpholine substituent introduces a polar, oxygen-containing heterocycle, contrasting with the pyrrolidinone’s amide functionality in the target molecule.
- Higher molecular weights (~500 g/mol for 4d) due to additional chlorine atoms and complex substituents .
Naphthalene Sulfonamide Derivatives
- Example: N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) Molecular Formula: Not explicitly stated (inferred from ). Key Features:
- Sulfonamide group instead of naphthamide.
- Substituted pyridine with benzyloxy and methyl groups.
- Comparison :
- Benzyloxy and methyl substituents may sterically hinder interactions compared to the target compound’s simpler pyrrolidinone-pyridine architecture .
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS: 2192745-60-9)
- Molecular Formula : C₁₇H₁₆F₃N₃O₄S
- Molecular Weight : 415.4 g/mol
- Key Differences :
- Replaces the 1-naphthamide group with a 4-(trifluoromethoxy)benzenesulfonamide moiety.
- The sulfonamide and trifluoromethoxy groups introduce strong electron-withdrawing effects, likely enhancing metabolic stability but reducing lipophilicity compared to the naphthamide-containing target compound.
- Higher molecular weight (415.4 vs. ~345.4 g/mol) due to the sulfonamide and trifluoromethoxy substituents .
Structural and Functional Implications
- Lipophilicity : The naphthalene system in the target compound may increase lipophilicity relative to sulfonamide derivatives, influencing membrane permeability .
- Synthetic Complexity: Thiazole-based derivatives (e.g., 4d) require multi-step syntheses due to their heterocyclic cores, whereas the target compound’s pyridine-pyrrolidinone framework may offer simpler modular derivatization .
Biological Activity
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features distinct moieties:
- Pyrrolidinone ring : Contributes to the compound's interaction with biological targets.
- Pyridine ring : Engages in π-π stacking interactions, enhancing binding affinity to proteins.
- Naphthamide moiety : Potentially influences lipophilicity and biological activity.
Molecular Formula
IUPAC Name
This compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The interactions include:
- Enzyme Active Sites : The pyrrolidinone ring may fit into enzyme active sites, modulating their activity.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The MTT assay results indicated significant cytotoxicity, particularly against colorectal carcinoma (HCT116) and cervical adenocarcinoma (HeLa) cells.
Table 1: Antiproliferative Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 15 |
| HeLa | 20 |
| MCF7 | 25 |
Case Studies
- Study on Cytotoxicity : A series of derivatives, including this compound, were tested for cytotoxicity on L929 cells. The results showed that concentrations above 50 µM led to increased cell viability, suggesting a potential for selective cytotoxicity against cancer cells while sparing normal cells.
- Mechanistic Insights : Molecular docking studies revealed that this compound inhibits topoisomerase I, a key enzyme in DNA replication. This inhibition was corroborated by experimental data demonstrating reduced catalytic activity in the presence of the compound.
Lipophilicity and Solubility
The lipophilicity of this compound is crucial for its biological activity. Higher lipophilicity often correlates with better membrane permeability and bioavailability. Studies have shown that modifications to the naphthamide moiety can enhance lipophilicity without compromising efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
